

An In-depth Technical Guide to VHL-Recruiting E3 Ligase Ligands

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Compound of Interest

(S,R,S)-Me-AHPC-amide-C3alkyne

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This guide provides a comprehensive technical overview of von Hippel-Lindau (VHL) E3 ligase ligands, their central role in the development of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used for their characterization.

Introduction to the VHL E3 Ligase and Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2] This complex plays a crucial role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][3] The natural substrate of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF- 1α) transcription factor. Under normal oxygen conditions (normoxia), specific proline residues on HIF- 1α are hydroxylated.[1] This post-translational modification allows for recognition by VHL, leading to the ubiquitination and degradation of HIF- 1α .[1]

The development of small molecule ligands that bind to VHL has enabled the hijacking of this natural cellular process for therapeutic benefit.[4] These ligands are key components of PROTACs, which are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ligase.[3] This induced proximity facilitates the



ubiquitination of the POI, marking it for degradation.[3] VHL is a frequently utilized E3 ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.[5][6]

VHL-Recruiting Ligands: Structure and Affinity

The development of potent and specific VHL ligands has been a critical step in the advancement of VHL-based PROTACs. The majority of current VHL ligands are derived from the structure of the HIF-1α peptide that binds to VHL. These peptidomimetic ligands typically feature a central hydroxyproline (Hyp) core, which is essential for binding to the VHL protein.[7] [8] Structure-activity relationship (SAR) studies have led to the development of highly potent ligands with nanomolar binding affinities.[8]

Key VHL Ligands and their Binding Affinities

Ligand	Binding Affinity (Kd) to VHL	Assay Method	Reference
VH032	185 ± 7 nM	ITC	[9]
VH298	80-90 nM	Not Specified	[10]
VH298	90 nM	Not Specified	[8]
VH101	Not Specified	Not Specified	
(S,R,S)-AHPC (VH032-NH2)	Not Specified	Not Specified	[10]
VHL Ligand 14	196 nM (IC50)	Not Specified	[10]

VHL-Based PROTACs: Degradation Efficiency

The efficacy of a VHL-based PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3][11] The linker connecting the VHL ligand to the POI-binding ligand plays a crucial role in the formation of a stable ternary complex (VHL-PROTAC-POI) and thus significantly impacts the degradation efficiency.[5]

Performance of VHL-Based PROTACs



PROTAC	Target Protein	Cell Line	DC50	Dmax	Reference
GP262	p110α	MDA-MB-231	227.4 nM	71.3%	[12]
GP262	р110у	MDA-MB-231	42.23 nM	88.6%	[12]
GP262	mTOR	MDA-MB-231	45.4 nM	74.9%	[12]
Jps016 (tfa)	HDAC1	HCT116	0.55 μΜ	77%	[13]
Jps016 (tfa)	HDAC3	HCT116	0.53 μΜ	66%	[13]
PROTAC 4	HDAC1	HCT116	0.55 μΜ	~100% (at 10 μM)	[13]
PROTAC 4	HDAC3	HCT116	0.53 μΜ	>50% (at 1 μΜ)	[13]

Experimental Protocols

The characterization of VHL ligands and VHL-based PROTACs involves a series of in vitro and cellular assays to determine binding affinity, ternary complex formation, and protein degradation.

Binding Affinity Assays

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the binding of a ligand to VHL in a competitive format.

- Principle: A terbium-labeled anti-tag antibody (donor) binds to a tagged VHL complex, and a
 fluorescently labeled VHL ligand (acceptor) binds to VHL. When in close proximity, FRET
 occurs. Unlabeled VHL ligands compete with the fluorescent ligand, leading to a decrease in
 the FRET signal.[14][15]
- Materials:
 - His-tagged VHL-ElonginB-ElonginC (VBC) complex[16]



- Terbium-labeled anti-His antibody[14]
- Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032 or CELT-150)[7][16]
- Assay Buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20)
 [16]
- 384-well low-volume white plates[16]
- Protocol:
 - Prepare a 2x solution of the test compounds in assay buffer.
 - Dispense 7.5 μL of the 2x compound solutions into the 384-well plate.
 - Prepare a 2x Master Mix containing the His-VBC complex (e.g., 100 nM final concentration), Terbium-labeled anti-His antibody (e.g., 1 nM final concentration), and the fluorescent VHL ligand (e.g., 400 nM final concentration).[16]
 - Add 7.5 μL of the Master Mix to each well.
 - Centrifuge the plate briefly.
 - Incubate the plate at room temperature for 60-90 minutes, protected from light.[16]
 - Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) following excitation at approximately 340 nm.[14]
 - Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50.
- b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding interactions.

 Principle: VHL is immobilized on a sensor chip. The binding of a ligand to the immobilized VHL causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).[17][18]



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- SPR instrument (e.g., BIAcore)
- Sensor chip (e.g., CM5)
- VBC complex
- Amine coupling kit (NHS, EDC, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- Ligand solutions at various concentrations
- · Protocol:
 - Immobilization:
 - Activate the sensor chip surface with a 1:1 mixture of NHS/EDC.[19]
 - Inject the VBC complex (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.[20]
 - Deactivate the remaining active esters with an injection of ethanolamine.[19]
 - Binding Analysis:
 - Inject a series of concentrations of the VHL ligand over the immobilized VBC surface.
 - Monitor the association and dissociation phases in real-time.
 - Regeneration:
 - Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound ligand and prepare the surface for the next injection.
 - Data Analysis:



■ Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[21]

c) Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.

Principle: A small fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger VHL protein, its tumbling slows down, leading to an increase in fluorescence polarization. A competitive assay is set up where unlabeled ligands compete with the tracer for binding to VHL, causing a decrease in polarization.[22][23]

Materials:

- Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide or BODIPY FL VH032)[7][24]
- VBC complex
- Assay Buffer
- Black 384-well plates[23]

Protocol:

- Add a constant concentration of the VBC complex and the fluorescent tracer to the wells of the microplate.[22]
- Add serial dilutions of the test compounds.
- Incubate the plate at room temperature to reach equilibrium (e.g., 90 minutes).[7]
- Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
 [23]



 Plot the change in millipolarization (mP) units against the compound concentration to determine the IC50.

Cellular Degradation Assay (Western Blot)

This assay is the gold standard for directly measuring the degradation of a target protein in cells.[3][25]

- Principle: Cells are treated with a PROTAC, and the total protein is extracted. The level of the target protein is then quantified by immunoblotting.[3]
- Materials:
 - Cell line expressing the target protein[25]
 - PROTAC compound and vehicle control (e.g., DMSO)[25]
 - Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[3]
 - BCA protein assay kit[3]
 - SDS-PAGE gels and electrophoresis apparatus[25]
 - PVDF or nitrocellulose membranes[3]
 - Blocking buffer (e.g., 5% non-fat milk in TBST)[25]
 - Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
 [25]
 - HRP-conjugated secondary antibody[25]
 - Chemiluminescent substrate (ECL)[25]
- Protocol:
 - Cell Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.



■ Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[25]

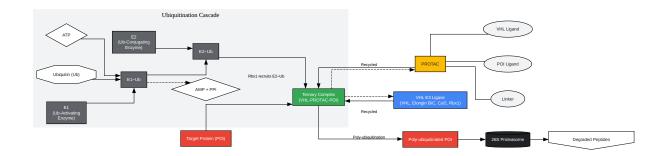
Protein Extraction:

- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clear the lysate by centrifugation and collect the supernatant.[3]
- Determine the protein concentration of each lysate using a BCA assay.
- Immunoblotting:
 - Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[25]
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane and then incubate with the primary antibody overnight at 4°C.[25]
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
- Detection and Analysis:
 - Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
 [25]
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein signal to the loading control signal.
 - Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax.[11]

Signaling Pathways and Experimental Workflows VHL-Mediated Ubiquitination Pathway



The following diagram illustrates the key steps in the VHL-mediated ubiquitination of a target protein of interest (POI) by a PROTAC.



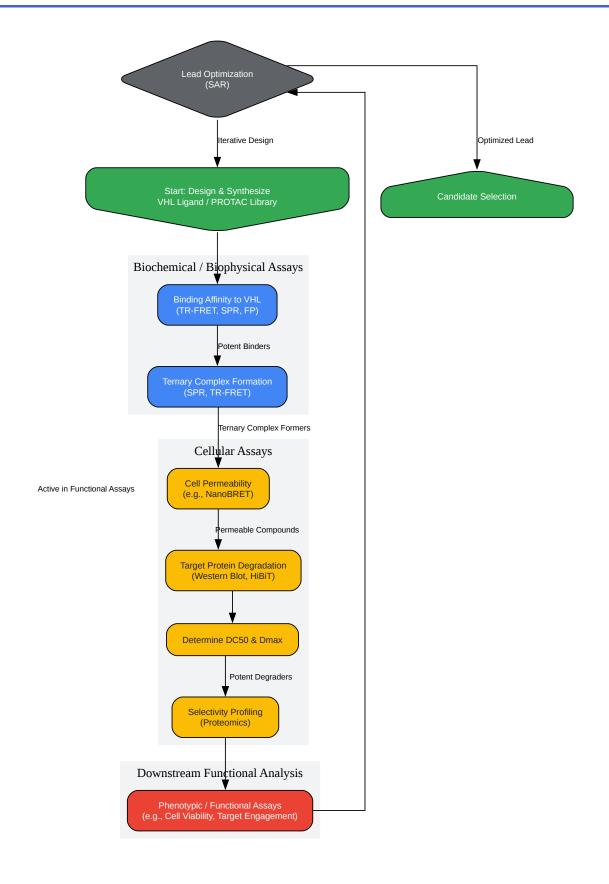
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VHL-PROTAC mechanism of action.

Experimental Workflow for VHL Ligand and PROTAC Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of VHL-based PROTACs.





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PROTAC discovery and evaluation workflow.



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